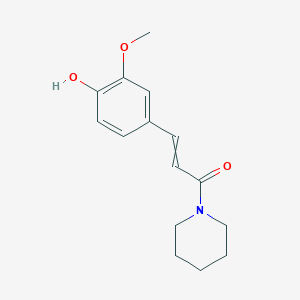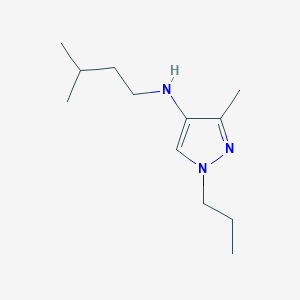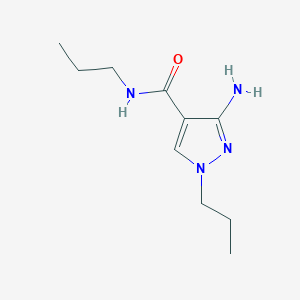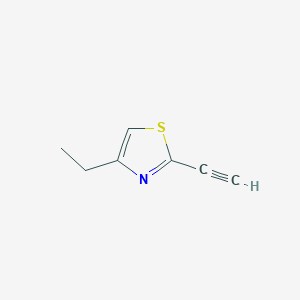![molecular formula C12H18FN5 B11741723 1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11741723.png)
1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the fluoro substituent: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Alkylation: The ethyl groups can be introduced via alkylation reactions using ethyl halides in the presence of a base like potassium carbonate.
Methylation: Methylation can be achieved using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro substituent, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce the corresponding amines.
Aplicaciones Científicas De Investigación
1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a potential candidate for drug discovery.
Medicine: The compound’s unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine involves its interaction with molecular targets, such as enzymes or receptors. The presence of the fluoro substituent can enhance its binding affinity and specificity. The compound may modulate specific pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-ethyl-3-methyl-5-fluoro-1H-pyrazole-4-amine
- 1-ethyl-5-methyl-3-fluoro-1H-pyrazole-4-amine
- 1-ethyl-4-methyl-5-fluoro-1H-pyrazole-3-amine
Uniqueness
1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and fluoro groups can enhance its stability and binding affinity to molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H18FN5 |
|---|---|
Peso molecular |
251.30 g/mol |
Nombre IUPAC |
1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H18FN5/c1-4-17-9(3)11(8-16-17)14-6-10-7-15-18(5-2)12(10)13/h7-8,14H,4-6H2,1-3H3 |
Clave InChI |
VVXDRMFZDRYEJQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C=N1)NCC2=C(N(N=C2)CC)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11741645.png)
![heptyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11741649.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741668.png)




![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11741700.png)
![butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741710.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11741713.png)
![2-methoxy-4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11741722.png)
![pentyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741727.png)

